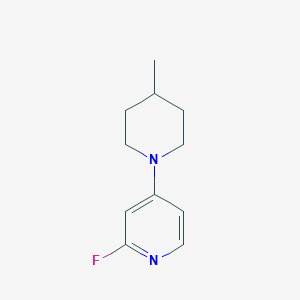
4-Fluoro-N-(3-formylphenyl)benzenesulfonamide
Descripción general
Descripción
4-Fluoro-N-(3-formylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10FNO3S and a molecular weight of 279.29 g/mol. It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is often used to calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 279.29 g/mol. Other properties such as the flash point and index of refraction can be found for similar compounds .Aplicaciones Científicas De Investigación
Biochemical Evaluation as Enzyme Inhibitors
4-Fluoro-N-(3-formylphenyl)benzenesulfonamide derivatives have been explored for their biochemical properties, particularly as enzyme inhibitors. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides, a related compound, have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds have shown potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
COX-2 Inhibitory Properties
Another significant area of research is the development of cyclooxygenase-2 (COX-2) inhibitors. A series of compounds, including 4-fluoro-substituted benzenesulfonamides, have been synthesized and evaluated for their COX-2 inhibitory activities. These compounds, such as 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide, have displayed interesting pharmacokinetic properties and anti-inflammatory activity in vivo (Pal et al., 2003).
Novel Rearrangement Reactions
Research has also focused on the rearrangement reactions of N-fluoro-N-alkyl benzenesulfonamide structures. These reactions proceed under mild conditions, demonstrating a broad substrate scope and unique reaction mechanisms. This research contributes to a deeper understanding of the chemical properties of these compounds (Wang et al., 2018).
Cytotoxicity and Tumor Specificity Studies
A series of 4-substituted benzenesulfonamides, including the 4-fluoro variant, have been synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds have shown promising results in anti-tumor activity studies (Gul et al., 2016).
Applications in Fluorometric Sensing
This compound derivatives have been utilized in fluorometric sensing applications. For instance, a pyrazoline-based derivative has been used for metal ion selectivity, demonstrating significant potential as a selective fluorometric sensor (Bozkurt & Gul, 2018).
Crystal Structure Analysis
Investigations into the crystal structures of various benzenesulfonamide derivatives, including 4-fluoro variants, provide insights into their molecular architectures and intermolecular interactions. This research enhances our understanding of the physicochemical properties of these compounds (Gelbrich et al., 2012).
Direcciones Futuras
Future research directions could involve further exploration of the synthesis, characterization, and potential applications of 4-Fluoro-N-(3-formylphenyl)benzenesulfonamide. Given the wide range of biological applications of sulfonamide compounds , there may be potential for this compound in fields such as medicine.
Propiedades
IUPAC Name |
4-fluoro-N-(3-formylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c14-11-4-6-13(7-5-11)19(17,18)15-12-3-1-2-10(8-12)9-16/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMQBLBMYBDWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)
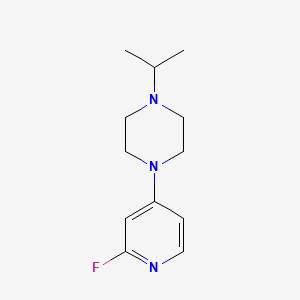
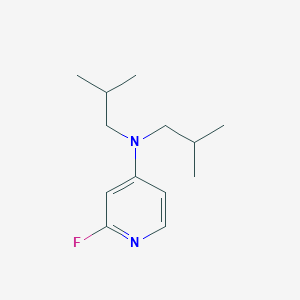
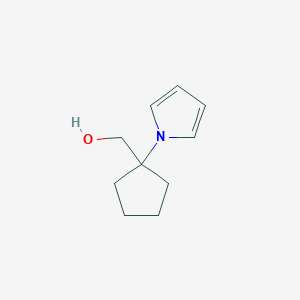
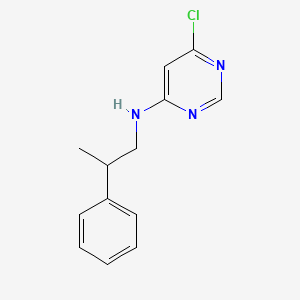
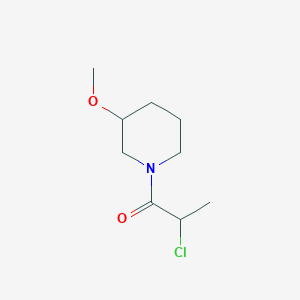
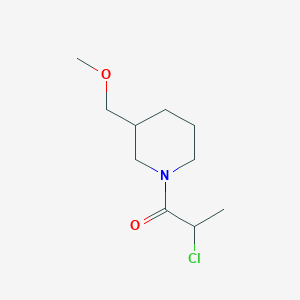
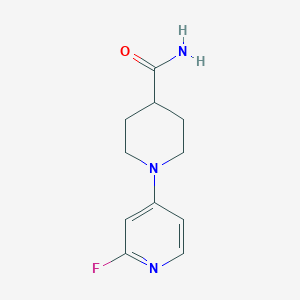
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
